molecular formula C8H7FN4 B1445001 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline CAS No. 1250515-32-2

4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1445001
CAS No.: 1250515-32-2
M. Wt: 178.17 g/mol
InChI Key: ADMKFTXMJOONOP-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is a chemical compound with the molecular formula C8H7FN4. It is characterized by the presence of a fluorine atom, a triazole ring, and an aniline group.

Biochemical Analysis

Biochemical Properties

4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, have been reported to inhibit enzymes such as kinases and lysine-specific demethylase 1 . These interactions are crucial for the compound’s biological activities, including its potential as an anticancer and antiviral agent.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . Additionally, this compound may modulate gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes. For instance, the inhibition of kinases by this compound can result in the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of cancer cells or reducing viral replication. At high doses, this compound may cause toxic or adverse effects, including damage to healthy cells and tissues . It is important to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of this compound can affect its accumulation and activity in target cells and tissues.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aniline derivatives with hydrazine and carbon disulfide can yield triazole intermediates, which can then be fluorinated using reagents such as N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is unique due to the specific positioning of the fluorine atom and the triazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

IUPAC Name

4-fluoro-3-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-7-2-1-5(10)3-6(7)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMKFTXMJOONOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C2=NC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
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4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
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4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
Reactant of Route 4
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
Reactant of Route 5
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline
Reactant of Route 6
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline

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